2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-cyclohexanecarboxylic acid is a complex organic compound with a molecular formula of C18H23FN2O5S This compound features a piperazine ring substituted with a fluorophenyl group and a cyclohexane carboxylic acid moiety
Vorbereitungsmethoden
The synthesis of 2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-cyclohexanecarboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Cyclohexane Carboxylic Acid Formation: The cyclohexane carboxylic acid moiety is synthesized through a series of reactions, including hydrogenation and carboxylation.
Coupling Reaction: The final step involves coupling the piperazine derivative with the cyclohexane carboxylic acid under appropriate conditions to form the target compound.
Analyse Chemischer Reaktionen
2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-cyclohexanecarboxylic acid can be compared with similar compounds such as:
2-{[4-(4-Fluorophenyl)sulfonyl]piperazino}carbonyl-cyclohexanecarboxylic acid: This compound has a sulfonyl group instead of a carbonyl group, which affects its chemical reactivity and biological activity.
2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-cyclohexanecarboxylic acid: This compound lacks the cyclohexane ring, which may influence its overall stability and interaction with molecular targets.
Eigenschaften
Molekularformel |
C18H23FN2O3 |
---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[4-(4-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H23FN2O3/c19-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)18(23)24/h5-8,15-16H,1-4,9-12H2,(H,23,24) |
InChI-Schlüssel |
SGNMYQZQSHDHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.